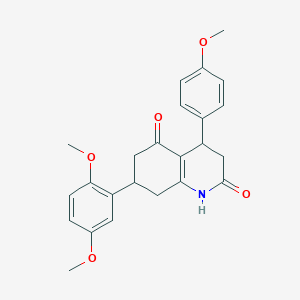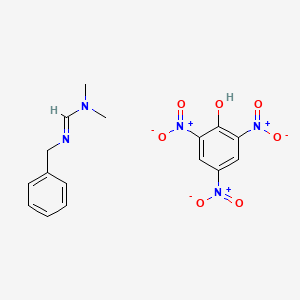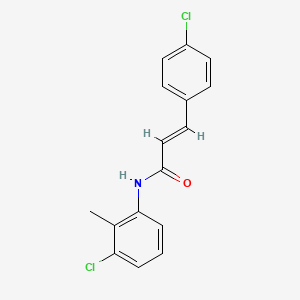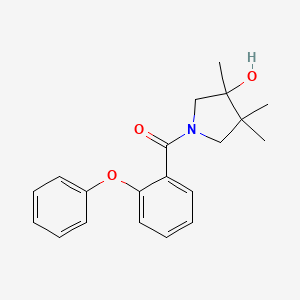![molecular formula C23H16Cl2N2O5S B5580426 methyl 9-(3,5-dichloro-2-hydroxybenzylidene)-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5580426.png)
methyl 9-(3,5-dichloro-2-hydroxybenzylidene)-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 9-(3,5-dichloro-2-hydroxybenzylidene)-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C23H16Cl2N2O5S and its molecular weight is 503.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 502.0156982 g/mol and the complexity rating of the compound is 977. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
The compound , due to its complex structure, is likely involved in synthesis and chemical reaction studies. Research in this area explores various reactions of similar compounds to achieve specific molecular configurations and chemical properties. For instance, Kappe and Roschger (1989) investigated reactions of Biginelli-compounds, which are structurally related, to study methylation and acylation processes, indicating a similar interest in the manipulation of complex organic molecules for chemical synthesis (Kappe & Roschger, 1989). This research could potentially extend to the compound , highlighting its relevance in synthesizing novel molecules with unique properties.
Biological Activities and Potential Applications
Another significant area of research involving complex molecules like the one mentioned is their biological activity and potential pharmaceutical applications. For example, Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds derived from similar complex molecules, assessing their anti-inflammatory and analgesic activities. These compounds showed significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, indicating potential pharmaceutical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This suggests that research into the compound may also uncover novel therapeutic uses, particularly in areas requiring specific molecular interactions with biological systems.
Catalysis and Material Science
Research into complex organic molecules often extends to their use in catalysis and material science. The intricate structures of these compounds can provide unique catalytic properties or form the basis of novel materials with specialized functions. For instance, palladium complexes with related molecular structures have been explored for their catalytic activity in direct arylation reactions, showcasing the potential of complex molecules in facilitating chemical transformations (Karaca et al., 2015). This area of research might offer insights into using the compound as a catalyst or a component in new materials with specific chemical or physical properties.
Eigenschaften
IUPAC Name |
methyl (7Z)-7-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-methyl-8-oxo-17-oxa-6-thia-4,9-diazapentacyclo[8.7.0.01,3.05,9.011,16]heptadeca-4,11,13,15-tetraene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O5S/c1-22-17(20(30)31-2)23(22)18(12-5-3-4-6-14(12)32-23)27-19(29)15(33-21(27)26-22)8-10-7-11(24)9-13(25)16(10)28/h3-9,17-18,28H,1-2H3/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKDYXMZPOACEA-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C13C(C4=CC=CC=C4O3)N5C(=O)C(=CC6=C(C(=CC(=C6)Cl)Cl)O)SC5=N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12C(C13C(C4=CC=CC=C4O3)N5C(=O)/C(=C/C6=C(C(=CC(=C6)Cl)Cl)O)/SC5=N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1S,5R)-3-(pyrazine-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]-3-pyridin-4-ylpropan-1-one](/img/structure/B5580362.png)

![1-ethyl-5-oxo-N-[(1-phenylcyclohexyl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5580374.png)
![1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYLTHIOUREA](/img/structure/B5580378.png)
![3-methoxy-1-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]pyridin-2(1H)-one](/img/structure/B5580393.png)
![2-(1-adamantyl)-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}acetamide](/img/structure/B5580396.png)
![7-(4-phenoxybutanoyl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5580404.png)
![N,N-diethyl-4-(imidazo[1,2-a]pyrimidin-2-yl)benzenesulfonamide](/img/structure/B5580411.png)
![3-[5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5580428.png)
![4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}quinolin-2(1H)-one](/img/structure/B5580446.png)
![(4E)-4-[(2,4-DIETHOXYPHENYL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE](/img/structure/B5580453.png)

